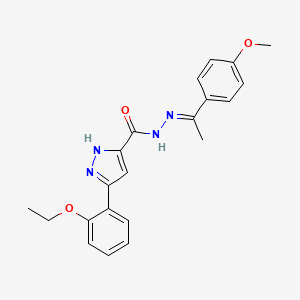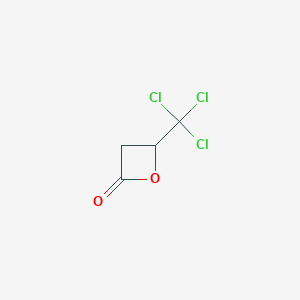
n-(2-Phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Phenylethyl)butanamide: is an organic compound belonging to the class of fatty amides It is characterized by the presence of a butanamide group attached to a 2-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: n-(2-Phenylethyl)butanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It has been extracted from marine organisms and tested for its ability to inhibit the growth of plant pathogens .
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications, including its role as an antifungal agent .
Industry: this compound is used in the production of antifouling agents to prevent the growth of microorganisms on surfaces. It is also studied for its potential use in developing new fungicides for agricultural applications .
Mécanisme D'action
The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
- 2-methyl-N-(2-phenylethyl)-butanamide
- 3-methyl-N-(2-phenylethyl)-butanamide
Comparison: n-(2-Phenylethyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, while both 2-methyl-N-(2-phenylethyl)-butanamide and 3-methyl-N-(2-phenylethyl)-butanamide have been studied for their antifungal properties, this compound’s specific structure may offer unique advantages in terms of stability and efficacy .
Propriétés
Numéro CAS |
6283-13-2 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) |
Clé InChI |
ZIOZMZMOOGVIFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)


methylidene]benzenesulfonamide](/img/structure/B11994264.png)


![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)


![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)

